An In-depth Technical Guide to tert-Butyl (4-bromocyclohexyl)carbamate: Properties, Synthesis, and Applications
An In-depth Technical Guide to tert-Butyl (4-bromocyclohexyl)carbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-bromocyclohexyl)carbamate is a key bifunctional molecule increasingly utilized in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a bromine atom susceptible to a variety of coupling and substitution reactions, and a Boc-protected amine, a staple in peptide and medicinal chemistry, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stereochemical considerations, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.
Core Chemical and Physical Properties
tert-Butyl (4-bromocyclohexyl)carbamate is a solid at room temperature with the general chemical formula C₁₁H₂₀BrNO₂. The presence of the bulky tert-butyl group and the polar carbamate and bromine functionalities gives it moderate solubility in a range of organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀BrNO₂ | |
| Molecular Weight | 278.19 g/mol | Calculated |
| CAS Number | 1353963-71-9 | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature |
Stereoisomerism: The Critical Role of cis and trans Isomers
A crucial aspect of tert-butyl (4-bromocyclohexyl)carbamate chemistry is its existence as two primary stereoisomers: cis and trans. The spatial arrangement of the bromo and Boc-amino groups on the cyclohexane ring dictates the molecule's conformational preferences and, consequently, its reactivity.
In the most stable chair conformation, bulky substituents preferentially occupy the equatorial position to minimize steric strain.[1] For the trans-isomer, both the bromo and the Boc-amino groups can reside in equatorial positions, leading to a conformationally locked and relatively stable structure. Conversely, in the cis-isomer, one substituent must occupy an axial position while the other is equatorial.[1] This inherent conformational difference is the primary determinant of the differential reactivity observed between the two isomers.
Caption: Conformational energy and reactivity of cis and trans isomers.
Synthesis of tert-Butyl (4-bromocyclohexyl)carbamate
The synthesis of tert-butyl (4-bromocyclohexyl)carbamate typically involves the protection of 4-bromocyclohexanamine or the bromination of tert-butyl (4-hydroxycyclohexyl)carbamate. The stereochemical outcome of the synthesis is highly dependent on the starting material and the reaction conditions employed.
General Synthesis Protocol: Boc Protection of 4-bromocyclohexanamine
A common method for the synthesis involves the reaction of 4-bromocyclohexanamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Step-by-Step Methodology:
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Dissolution: Dissolve 4-bromocyclohexanamine hydrochloride (1.0 eq.) in a suitable solvent, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (2.0-2.5 eq.), to neutralize the hydrochloride salt and deprotonate the amine.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl (4-bromocyclohexyl)carbamate.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group as a singlet around 1.4-1.5 ppm. The protons on the cyclohexane ring would appear as a series of multiplets in the region of 1.2-2.2 ppm. The proton attached to the nitrogen of the carbamate would likely appear as a broad singlet. The proton on the carbon bearing the bromine atom (CH-Br) would be a key diagnostic signal, with its chemical shift and multiplicity differing between the cis and trans isomers due to the different magnetic environments of axial and equatorial protons.
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¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carbamate group around 155 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methyl carbons of the tert-butyl group would be around 28 ppm. The carbons of the cyclohexane ring would resonate in the range of 25-55 ppm, with the carbon attached to the bromine atom (C-Br) being the most downfield in this region.
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IR Spectroscopy: The infrared spectrum would exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretching band from the carbamate group would be observed around 1680-1700 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. A characteristic isotopic pattern for the presence of a bromine atom (approximately equal intensity for M and M+2 peaks) would be a definitive feature. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc protecting group.
Reactivity and Synthetic Applications
The synthetic utility of tert-butyl (4-bromocyclohexyl)carbamate stems from the orthogonal reactivity of the bromine atom and the protected amine. The bromine atom serves as a handle for C-C and C-N bond formation, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.
Nucleophilic Substitution and Elimination Reactions
The stereochemistry of the cyclohexane ring plays a pivotal role in the outcome of substitution and elimination reactions.
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Substitution: The cis-isomer, with its axial bromine, is generally more reactive towards Sₙ2 reactions than the trans-isomer, which has an equatorial bromine.[2] The axial position allows for better backside attack by a nucleophile.
-
Elimination: Elimination reactions, particularly E2 eliminations, are highly dependent on the anti-periplanar arrangement of a β-hydrogen and the leaving group. The cis-isomer, with axial hydrogens anti-periplanar to the axial bromine, typically undergoes E2 elimination more readily than the trans-isomer when treated with a strong, non-bulky base.[3] With bulky bases, such as potassium tert-butoxide, the Hofmann elimination product may be favored.[4]
Caption: Key reaction pathways for tert-Butyl (4-bromocyclohexyl)carbamate.
Palladium-Catalyzed Cross-Coupling Reactions
tert-Butyl (4-bromocyclohexyl)carbamate is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine tert-butyl (4-bromocyclohexyl)carbamate (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.[5]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine tert-butyl (4-bromocyclohexyl)carbamate (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium pre-catalyst (e.g., a Buchwald pre-catalyst), a suitable phosphine ligand, and a strong base (e.g., NaOtBu or LHMDS).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Heating: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Reaction Monitoring and Work-up: Monitor the reaction progress. Upon completion, cool the mixture, quench the reaction, and perform a standard aqueous work-up and purification.
Safety and Handling
tert-Butyl (4-bromocyclohexyl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl (4-bromocyclohexyl)carbamate is a valuable and versatile building block for organic synthesis. A thorough understanding of its stereochemistry and the differential reactivity of its cis and trans isomers is paramount for its effective application. Its ability to participate in a wide range of transformations, including nucleophilic substitutions, eliminations, and palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of complex molecules in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate.
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